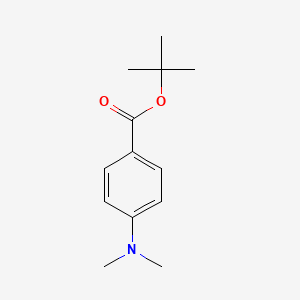

tert-Butyl p-(dimethylamino)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75784-65-5 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl 4-(dimethylamino)benzoate |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-6-8-11(9-7-10)14(4)5/h6-9H,1-5H3 |

InChI Key |

VIENHFOQVALVRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Contextualizing Tert Butyl P Dimethylamino Benzoate Within Amine Substituted Aromatic Esters

Tert-Butyl p-(dimethylamino)benzoate is an organic compound characterized by a benzoate (B1203000) backbone with a tert-butyl group attached to the carboxylate and a dimethylamino group at the para position of the benzene (B151609) ring. ontosight.ai Its chemical formula is C₁₃H₁₉NO₂. ontosight.ai This structure places it within the larger class of amine-substituted aromatic esters, which are derivatives of benzoic acid. ontosight.ai The presence of both the electron-donating dimethylamino group and the bulky tert-butyl ester group are pivotal to its chemical behavior and utility.

The tert-butyl group, known for providing steric hindrance, can influence the reactivity of the ester. mdpi.com This steric bulk can protect the functional group during complex syntheses and enhance the compound's stability. mdpi.com Furthermore, the tert-butyl group can improve the solubility of the molecule in organic solvents, a valuable property in many chemical processes. mdpi.comnih.gov The dimethylamino group, on the other hand, significantly impacts the electronic properties of the aromatic ring, making the compound a subject of interest in fields such as dye synthesis and photochemistry. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₉NO₂ ontosight.ai |

| Molecular Weight | 221.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents ontosight.ai |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Note: Some physical properties like boiling and melting points are not consistently reported in readily available literature.

Evolution of Research Perspectives on Amino Benzoates As Functional Molecules

The scientific journey of amino benzoates, particularly p-aminobenzoic acid (PABA) and its derivatives, showcases a significant evolution in their perceived utility. nih.gov Initially regarded as simple building blocks in organic synthesis, their role has expanded dramatically as researchers have uncovered their diverse functionalities. nih.gov

Historically, PABA was recognized for its role in the synthesis of essential biological molecules like folate. nih.gov Its derivatives, such as benzocaine (B179285) and procaine, were among the earliest synthetic local anesthetics, highlighting the therapeutic potential of this class of compounds. wikipedia.org The development of sulfonamides, which act as structural mimics of PABA, further solidified the importance of the aminobenzoic acid scaffold in medicinal chemistry. nih.gov

In recent decades, research has shifted towards exploring the more nuanced and advanced applications of amino benzoates. The ability of the amino group to be modified and the carboxyl group to be esterified has allowed for the creation of a vast library of derivatives with tailored properties. nih.gov These molecules are no longer just synthetic intermediates but are now key components in the development of functional materials. For instance, their unique electronic structure, characterized by an electron-donating amino group and an electron-withdrawing carboxyl group, makes them ideal candidates for applications in non-linear optics and as photoinitiators in polymerization reactions. mdpi.come-bookshelf.de The study of their photophysical properties has revealed their potential in creating novel dyes and fluorescent probes.

Table 2: Key Research Milestones in Amino Benzoate (B1203000) Chemistry

| Era | Key Development | Significance |

| Early 20th Century | Synthesis of Procaine (a PABA ester) wikipedia.org | Established the use of amino benzoates as local anesthetics. |

| Mid 20th Century | Discovery of Sulfonamides (PABA mimetics) nih.gov | Revolutionized antibacterial therapy and highlighted the concept of antimetabolites. |

| Late 20th Century | Use in Sunscreens (e.g., Padimate O) chemicalbook.com | Demonstrated the UV-absorbing properties of PABA esters. |

| 21st Century | Exploration as Photoinitiators and in Non-linear Optics mdpi.come-bookshelf.de | Shift towards advanced materials and photochemistry applications. |

| Ongoing | Development of Novel Therapeutic Agents nih.gov | Continued investigation into anticancer, antimicrobial, and other biological activities. |

Scope and Research Significance of Tert Butyl P Dimethylamino Benzoate

Esterification Methodologies for this compound

The formation of the tert-butyl ester from 4-(dimethylamino)benzoic acid is a key transformation in the synthesis of the target compound. This can be accomplished through direct esterification methods or via alternative routes from different starting materials.

Direct Esterification of 4-(Dimethylamino)benzoic Acid with Tert-Butanol (B103910)

The direct reaction of a carboxylic acid with an alcohol to form an ester is a fundamental organic transformation. In the case of this compound, this involves the reaction of 4-(dimethylamino)benzoic acid with tert-butanol. Due to the sterically hindered nature of tert-butanol, specific catalytic systems are often required to facilitate this reaction efficiently.

Acid-Catalyzed Esterification Systems

Traditional Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, can be applied to the synthesis of this compound. Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester.

| Catalyst System | General Conditions | Mechanistic Role of Catalyst |

| Sulfuric Acid (H₂SO₄) | Reaction of the carboxylic acid and tert-butanol in the presence of a catalytic amount of H₂SO₄, often with a dehydrating agent like MgSO₄. | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. |

| p-Toluenesulfonic Acid (p-TsOH) | Refluxing the carboxylic acid and tert-butanol with a catalytic amount of p-TsOH, often with azeotropic removal of water. | Acts as a strong acid catalyst, similar to sulfuric acid, to activate the carboxylic acid. |

Carbodiimide-Mediated Esterification Protocols (e.g., Dicyclohexylcarbodiimide)

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used as coupling agents to facilitate the formation of ester and amide bonds under mild conditions. wikipedia.org The Steglich esterification is a notable example that employs DCC in combination with a catalytic amount of 4-(dimethylaminopyridine) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is particularly effective for the esterification of sterically hindered alcohols like tert-butanol. organic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the alcohol to form the ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.

A representative procedure for the synthesis of a tert-butyl ester using DCC and DMAP involves dissolving the carboxylic acid, tert-butanol, DCC, and DMAP in a suitable solvent like dichloromethane (B109758) (DCM) and stirring at room temperature. commonorganicchemistry.com

| Reagent System | Role of Reagents | Typical Solvents |

| Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form an O-acylisourea intermediate. | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| 4-(Dimethylaminopyridine) (DMAP) | Acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. | Dichloromethane (DCM), Tetrahydrofuran (THF) |

Heterogeneous Catalysis (e.g., Hydrotalcite, Acid-Form Ion Exchange Materials)

The use of heterogeneous catalysts offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. For the synthesis of this compound, both basic and acidic solid catalysts can be employed.

Hydrotalcites, which are layered double hydroxides with basic properties, have been shown to be effective catalysts for transesterification reactions. researchgate.net While a specific application for the direct esterification of 4-(dimethylamino)benzoic acid with tert-butanol is not extensively documented, their catalytic activity in related ester formation reactions suggests their potential utility. Calcined hydrotalcites, in particular, can act as solid bases to facilitate esterification. researchgate.net

Acid-form ion exchange resins are another class of heterogeneous catalysts that can be used for esterification. These materials possess sulfonic acid groups that can effectively catalyze the reaction in a manner similar to soluble acid catalysts like p-TsOH. Their solid nature, however, simplifies the work-up procedure as the catalyst can be removed by simple filtration.

| Catalyst Type | Description | Potential Application |

| Hydrotalcite | Layered double hydroxides with tunable basic properties. | Can act as a solid base catalyst for the esterification reaction. researchgate.net |

| Acid-Form Ion Exchange Resins | Polymeric resins with sulfonic acid functional groups. | Can serve as a recyclable solid acid catalyst for Fischer-Speier type esterification. |

Alternative Synthetic Routes from 4-(Dimethylamino)benzaldehyde (B131446)

An alternative approach to this compound involves starting from 4-(dimethylamino)benzaldehyde. This method circumvents the direct esterification of the corresponding carboxylic acid. A patented method describes the reaction of 4-(dimethylamino)benzaldehyde with an alcohol and hydrogen peroxide in the presence of a ferric perchlorate (B79767) catalyst to yield the corresponding p-(dimethylamino)benzoate ester. google.com

This oxidative esterification provides a direct route from the aldehyde to the ester. The reaction is typically carried out by mixing the aldehyde, alcohol, and catalyst, followed by the dropwise addition of hydrogen peroxide at controlled temperatures. google.com

| Reactants | Catalyst | Key Transformation |

| 4-(Dimethylamino)benzaldehyde, tert-Butanol, Hydrogen Peroxide | Ferric Perchlorate | Oxidative esterification of the aldehyde to the corresponding tert-butyl ester. google.com |

N-Alkylation and Related Amino Transfer Methodologies

The dimethylamino group of the target compound can be introduced through N-alkylation of a suitable precursor, such as tert-butyl p-aminobenzoate. This approach separates the formation of the ester from the installation of the dimethylamino functionality.

A variety of methods exist for the N-alkylation of aromatic amines. nih.govrsc.orgnih.gov One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov In this process, a catalyst, often a ruthenium or iridium complex, temporarily dehydrogenates an alcohol (such as methanol (B129727), which would serve as the methyl source) to form an aldehyde in situ. nih.gov The aldehyde then condenses with the primary amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine. nih.gov This method is atom-economical as it produces water as the only byproduct.

For the synthesis of this compound, this would involve the N,N-dimethylation of tert-butyl p-aminobenzoate using a suitable methyl source, such as methanol, in the presence of an appropriate catalyst. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269), is a classic method for the reductive methylation of amines and represents another potential route. youtube.com

| Method | Description | Application to Target Compound |

| Borrowing Hydrogen | Catalytic N-alkylation of amines with alcohols, where the alcohol is transiently oxidized to an aldehyde. nih.gov | N,N-dimethylation of tert-butyl p-aminobenzoate using methanol as the methyl source and a suitable transition metal catalyst. |

| Reductive Amination | Reaction of an amine with a carbonyl compound followed by reduction of the resulting imine. | N,N-dimethylation of tert-butyl p-aminobenzoate using formaldehyde as the methyl source and a reducing agent. |

| Eschweiler-Clarke Reaction | Reductive methylation of primary or secondary amines using excess formic acid and formaldehyde. youtube.com | N,N-dimethylation of tert-butyl p-aminobenzoate. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netusm.my In the context of esterification, microwave irradiation facilitates the rapid and efficient heating of the reaction mixture, which can be particularly advantageous for equilibrium-driven processes like the formation of this compound. researchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, general principles from related esterifications of benzoic acid derivatives provide valuable insights. For instance, studies on the microwave-assisted esterification of benzoic acid with various alcohols have demonstrated the efficiency of this technique. researchgate.net In a study on the esterification of 4-fluoro-3-nitrobenzoic acid, microwave irradiation in a sealed vessel was employed, highlighting the ability to heat solvents above their boiling points to accelerate the reaction. usm.my

The choice of alcohol has a significant impact on the reaction yield in esterifications. Research indicates a clear trend in reactivity, with primary alcohols affording the highest yields, followed by secondary alcohols, and then tertiary alcohols showing the lowest reactivity. usm.my This trend is attributed to increased steric hindrance with more substituted alcohols, which can impede the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Table 1: Effect of Alcohol Type on Microwave-Assisted Esterification Yield of a Substituted Benzoic Acid

| Alcohol Type | Example Alcohol | Relative Yield |

|---|---|---|

| Primary | Butanol | High (e.g., 98%) |

| Secondary | Isopropanol | Moderate |

| Tertiary | tert-Butanol | Low |

Data derived from a study on a substituted benzoic acid, illustrating the general trend in alcohol reactivity. usm.my

For the synthesis of this compound, the use of tert-butanol, a tertiary alcohol, presents a challenge due to this inherent low reactivity. usm.my Overcoming this may require optimized reaction conditions, such as higher temperatures, the use of a highly effective catalyst, and careful removal of water to shift the equilibrium towards the product.

Mechanistic Studies of this compound Formation

The formation of this compound typically proceeds via a Fischer-Speier esterification mechanism, which involves the acid-catalyzed reaction between p-(dimethylamino)benzoic acid and tert-butanol. researchgate.netmasterorganicchemistry.com

The Fischer-Speier esterification mechanism involves a series of protonation and nucleophilic attack steps. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the p-(dimethylamino)benzoic acid by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol.

The esterification of benzoic acid and its derivatives is a reversible reaction, and its kinetics can be modeled to understand the influence of various parameters. dnu.dp.ua A kinetic study of the esterification of benzoic acid with 1-butanol (B46404) catalyzed by p-toluenesulfonic acid revealed that the reaction is first order with respect to benzoic acid. dnu.dp.ua

The study also calculated the activation energies for the forward and reverse reactions, providing a quantitative measure of the energy barriers that must be overcome for the reaction to proceed. dnu.dp.ua

Table 2: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol

| Parameter | Value |

|---|---|

| Activation Energy (Forward Reaction) | 58.40 kJ∙mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ∙mol⁻¹ |

| Thermal Effect of Reaction | 622 J∙mol⁻¹ |

Data from a study on the esterification of benzoic acid with 1-butanol. dnu.dp.ua

These values, while not specific to this compound, provide a useful reference for understanding the energetics of similar esterification reactions. The small positive thermal effect indicates a slightly endothermic reaction. dnu.dp.ua The kinetics of the formation of this compound would be influenced by the specific steric and electronic properties of the reactants.

Both steric and electronic factors play a crucial role in determining the rate and outcome of the esterification reaction to form this compound.

The bulky tert-butyl group of tert-butanol introduces significant steric hindrance, which can slow down the rate of nucleophilic attack on the protonated carboxylic acid. researchgate.netrug.nl This steric hindrance is the primary reason for the lower reactivity of tertiary alcohols compared to primary and secondary alcohols in esterification reactions. usm.my

Electronically, the p-(dimethylamino) group is a strong electron-donating group. This group increases the electron density on the benzene (B151609) ring and, to some extent, on the carboxyl group. This increased electron density can slightly decrease the electrophilicity of the carbonyl carbon, potentially making it less reactive towards nucleophilic attack. However, the resonance effect of the dimethylamino group also stabilizes the carbocation intermediate that could be formed in alternative reaction pathways. DFT studies on p-N,N-(dimethylamino)benzoic acid can help to quantify these electronic effects by examining parameters such as HOMO and LUMO energies. researchgate.netbohrium.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound in solution. By analyzing the chemical environment of each nucleus, NMR provides unambiguous evidence for the compound's atomic connectivity and functional group arrangement.

¹H and ¹³C NMR Spectral Assignments and Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide definitive structural confirmation. In the ¹H NMR spectrum, the protons of the tert-butyl group appear as a characteristic singlet, while the dimethylamino protons also present as a singlet due to free rotation. The aromatic protons on the benzene ring typically appear as two distinct doublets, indicative of a para-substituted pattern.

The ¹³C NMR spectrum complements this information by showing distinct signals for each unique carbon atom. This includes the carbonyl carbon of the ester group, the quaternary carbons of the tert-butyl group and the aromatic ring, the methyl carbons of the dimethylamino and tert-butyl groups, and the aromatic CH carbons.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃) This table is interactive and can be sorted by clicking on the headers.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.89 | Doublet | Aromatic (2H, ortho to -COO) |

| ¹H | 6.63 | Doublet | Aromatic (2H, ortho to -N(CH₃)₂) |

| ¹H | 3.02 | Singlet | -N(CH₃)₂ (6H) |

| ¹H | 1.56 | Singlet | -C(CH₃)₃ (9H) |

| ¹³C | 166.3 | Singlet | C=O (Ester) |

| ¹³C | 153.3 | Singlet | Aromatic C-N |

| ¹³C | 131.2 | Singlet | Aromatic C-H |

| ¹³C | 116.9 | Singlet | Aromatic C-COO |

| ¹³C | 110.6 | Singlet | Aromatic C-H |

| ¹³C | 80.3 | Singlet | -O-C (CH₃)₃ |

| ¹³C | 40.0 | Singlet | -N(C H₃)₂ |

Correlation with Quantum Chemical NMR Predictions

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the theoretical prediction of NMR chemical shifts. These predicted values can be correlated with experimental data to provide deeper insights into the electronic structure and to confirm spectral assignments. Studies have shown a strong linear correlation between the experimental ¹H and ¹³C NMR chemical shifts of this compound and those calculated using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. This correlation validates both the experimental assignments and the computational model of the molecule's structure.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Detailed Vibrational Assignments and Conformational Analysis

The FT-IR and Raman spectra of this compound are rich with information. The most prominent band in the FT-IR spectrum is typically the C=O stretching vibration of the ester group, which appears as a strong absorption. Other key vibrations include the C-N stretching of the dimethylamino group, C-O stretching of the ester, and various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule. Conformational analysis, aided by theoretical calculations, suggests that the molecule has several possible conformers, with the most stable one being influenced by the orientation of the ester and dimethylamino groups relative to the benzene ring.

Table 2: Key Vibrational Assignments for this compound This table is interactive and can be sorted by clicking on the headers.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

|---|---|---|---|

| ~1705 | Strong | C=O stretch (ester) | FT-IR |

| ~1605 | Strong | Aromatic C=C stretch | FT-IR, Raman |

| ~1365 | Medium | C-N stretch | FT-IR |

| ~1275 | Strong | Asymmetric C-O-C stretch (ester) | FT-IR |

| ~1160 | Strong | Symmetric C-O-C stretch (ester) | FT-IR |

| ~2970 | Medium | Aliphatic C-H stretch | FT-IR, Raman |

In Situ Spectroscopic Monitoring of Synthesis and Reaction Processes

While specific studies on the in-situ monitoring of this compound synthesis are not widely published, FT-IR spectroscopy is an ideal technique for such applications. In a typical esterification reaction to form this compound, one could monitor the process in real-time by observing the decrease in the broad O-H stretching band of a carboxylic acid starting material and the simultaneous appearance and growth of the characteristic C=O stretching band of the product ester around 1705 cm⁻¹. This allows for real-time tracking of reaction kinetics and endpoint determination without the need for sample extraction.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the aromatic system, which is conjugated with the electron-donating dimethylamino group and the electron-withdrawing ester group. The intramolecular charge transfer (ICT) from the amino group to the benzoate moiety is a key feature of its electronic structure.

Upon excitation at its absorption maximum, this compound can exhibit fluorescence, although its properties as a photoinitiator often involve other deactivation pathways. The fluorescence emission spectrum provides information about the energy of the excited state.

Table 3: Spectroscopic Properties of this compound This table is interactive and can be sorted by clicking on the headers.

| Property | Value | Solvent |

|---|---|---|

| UV Absorption Maximum (λmax) | ~310 nm | Methanol |

Detailed Electronic Transition Analysis and Spectral Deconvolution

The electronic absorption spectrum of p-(dimethylamino)benzoate esters is characterized by strong absorption bands in the UV region. These transitions are primarily of a π→π* nature, but with significant intramolecular charge-transfer (ICT) character. The primary absorption band observed for this class of compounds involves the promotion of an electron from a highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating p-(dimethylamino)phenyl moiety, to a lowest unoccupied molecular orbital (LUMO) centered on the electron-accepting ester group.

For the closely related analogue, ethyl p-(dimethylamino)benzoate, a strong absorption maximum is observed around 310 nm in ethanol. photochemcad.comomlc.org This corresponds to the S₀→S₂ transition, which is often referred to as the locally excited (LE) state. Upon excitation, molecules like this are known to exhibit dual fluorescence, originating from both this initial LE state and a distinct, lower-energy twisted intramolecular charge-transfer (TICT) state. researchgate.net Spectral deconvolution of the emission spectra of such compounds often reveals two overlapping bands: a higher-energy band corresponding to the LE state and a lower-energy, broad, and structureless band corresponding to the TICT state. researchgate.net The formation of the TICT state involves a rotational twisting of the dimethylamino group relative to the benzene ring in the excited state, leading to a highly polar species.

| Analogue Compound | Transition | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent | Reference |

|---|---|---|---|---|---|

| Ethyl p-(dimethylamino)benzoate | π→π* (ICT) | 310.3 | 23,160 | Ethanol | omlc.org |

Solvatochromic Behavior and Environmental Effects on Electronic Spectra

The electronic spectra of this compound are expected to show significant dependence on the solvent environment, a phenomenon known as solvatochromism. This behavior is a hallmark of molecules with a large change in dipole moment upon electronic excitation. The pronounced intramolecular charge-transfer (ICT) character of the main absorption band leads to a significant increase in the dipole moment of the excited state compared to the ground state. researchgate.net

Consequently, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state. This results in a decrease in the energy gap for the electronic transition and a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. This is known as positive solvatochromism. researchgate.net A study on the closely related compound 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate demonstrated a bathochromic shift of 10 to 15 nm as the solvent was changed from non-polar cyclohexane (B81311) to polar methanol. researchgate.net A similar trend is anticipated for this compound. The emission spectrum is even more sensitive to solvent polarity, particularly the emission from the TICT state, which is expected to show a large red shift in polar solvents that can stabilize the full charge separation.

| Solvent Property | Effect on Absorption Spectrum | Effect on Emission Spectrum | Underlying Reason |

|---|---|---|---|

| Increasing Polarity | Bathochromic Shift (Red Shift) | Strong Bathochromic Shift of CT/TICT band | Greater stabilization of the highly polar excited state relative to the ground state. researchgate.net |

| Non-polar | Hypsochromic Position (Blue Shift) | Emission primarily from LE state | Minimal stabilization of the polar excited state. |

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence properties, including quantum yield (Φf) and lifetime (τ), are critical parameters that describe the de-excitation pathways of the excited state. For p-(dimethylamino)benzoate derivatives, these properties are highly sensitive to the molecular environment, particularly solvent polarity and viscosity, due to the competition between radiative decay from the LE state and the formation of the TICT state, which is often weakly fluorescent or non-fluorescent. researchgate.netresearchgate.net

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. mdpi.com For the analogue ethyl p-(dimethylamino)benzoate, a fluorescence quantum yield of 0.29 has been reported in non-polar cyclohexane, where the formation of the quenching TICT state is disfavored. photochemcad.comomlc.org In more polar solvents, the quantum yield is expected to decrease as the non-radiative decay pathway through the stabilized TICT state becomes more efficient. The fluorescence lifetime, measured through techniques like time-resolved fluorescence spectroscopy, provides information on the time the molecule spends in the excited state. mdpi.com For dual fluorescent systems, biexponential decay kinetics are often observed, corresponding to the lifetimes of the LE and TICT states.

| Analogue Compound | Parameter | Value | Solvent | Reference |

|---|---|---|---|---|

| Ethyl p-(dimethylamino)benzoate | Fluorescence Quantum Yield (Φf) | 0.29 | Cyclohexane | photochemcad.comomlc.org |

X-ray Crystallography and Solid-State Structural Investigations

Solid-state characterization provides definitive information on the three-dimensional arrangement of molecules, which dictates macroscopic properties.

Crystal Structure Determination and Polymorphism Studies

As of this writing, a public domain crystal structure for this compound has not been identified in the searched literature. The determination of its crystal structure would require single-crystal X-ray diffraction analysis. Such an analysis would yield precise atomic coordinates, bond lengths, bond angles, and the crystallographic space group.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can have distinct physical properties. A comprehensive polymorphism study, involving crystallization from various solvents under different conditions, would be necessary to identify and characterize possible different solid-state forms of this compound.

Intermolecular Interactions and Crystal Packing Analysis (e.g., hydrogen bonding, C-H...π interactions, π-stacking)

Although the specific crystal structure is unavailable, the expected intermolecular interactions can be predicted based on the functional groups present in the molecule. The crystal packing would likely be governed by a combination of weak non-covalent interactions.

C-H···O Hydrogen Bonds: The ester carbonyl oxygen is a potent hydrogen bond acceptor. Weak hydrogen bonds between this oxygen and C-H donors from the tert-butyl groups or the aromatic ring of neighboring molecules are highly probable. nih.gov

C-H···π Interactions: The electron-rich aromatic ring can act as a weak hydrogen bond acceptor for C-H donors from adjacent molecules, particularly from the methyl groups of the dimethylamino or tert-butyl substituents. nih.govnih.gov

π-Stacking: The planar aromatic rings may engage in π-π stacking interactions, although these could be offset due to the steric bulk of the tert-butyl and dimethylamino groups.

Correlation with Computational Crystal Structure Predictions

In the absence of an experimental crystal structure, computational methods for Crystal Structure Prediction (CSP) offer a powerful tool for exploring the potential packing arrangements. Modern CSP approaches utilize algorithms like particle swarm optimization in conjunction with quantum mechanical energy calculations to generate and rank a landscape of plausible crystal structures. chemrxiv.orgchemrxiv.org

Methods based on density functional theory (DFT) with dispersion corrections or semi-empirical methods like third-order density functional tight-binding (DFTB3) can be employed to calculate the lattice energies of thousands of hypothetical polymorphs. chemrxiv.orgchemrxiv.org The most stable predicted structures would represent likely candidates for experimental discovery. If an experimental structure were to be solved, it could be compared against the computationally generated landscape to validate the accuracy of the predictive methods. This correlation is crucial for refining computational models and for "de-risking" the development of crystalline materials by anticipating the existence of more stable, yet undiscovered, polymorphs. chemrxiv.org No specific CSP studies on this compound have been found in the searched literature.

Computational Chemistry and Theoretical Modeling of Tert Butyl P Dimethylamino Benzoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional shape, stability, and electronic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For tert-Butyl p-(dimethylamino)benzoate, a DFT calculation would be the standard first step in any theoretical investigation.

The process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), def2-SVP) that appropriately describe the electron interactions and atomic orbitals. The calculation then iteratively adjusts the positions of the atoms in space to find the lowest energy arrangement, known as the optimized geometry. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

From this single-point energy calculation on the optimized structure, key energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of formation can be determined. These values are critical for assessing the molecule's thermodynamic stability.

While DFT is highly effective, other methods also provide valuable information.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. They can offer higher accuracy, particularly for electronic properties, but at a significantly greater computational expense. An MP2 or CCSD(T) calculation on the DFT-optimized geometry would provide a more refined electronic energy.

Semi-Empirical Methods: Methods like PM6 or AM1 are less computationally demanding because they use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are useful for rapid screening of large molecules or for providing initial structures for more rigorous optimization.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. This framework is essential for understanding chemical bonding and reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity.

HOMO: This orbital can be thought of as the valence band. Its energy level is related to the molecule's ability to donate an electron (its ionization potential). For this compound, the HOMO is expected to be localized primarily on the electron-rich p-(dimethylamino)phenyl group.

LUMO: This orbital is analogous to the conduction band and its energy relates to the molecule's ability to accept an electron (its electron affinity). The LUMO is likely centered on the electron-withdrawing benzoate (B1203000) portion of the molecule.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical parameter. A small gap suggests the molecule is more easily excitable and more chemically reactive. nih.gov Analysis of the spatial distribution of the HOMO and LUMO would reveal the nature of the primary electronic transition, which for this molecule is expected to have significant intramolecular charge transfer (ICT) character, from the dimethylamino donor to the benzoate acceptor.

Table 4.2.1: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Expected Location | Associated Property |

|---|---|---|

| HOMO | p-(dimethylamino)phenyl moiety | Electron-donating capability |

| LUMO | Benzoate ester moiety | Electron-accepting capability |

| Energy Gap | Difference in HOMO-LUMO energy | Chemical reactivity & excitability |

This table represents expected properties based on chemical principles, as specific calculated data for this compound is not available.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. conicet.gov.ar This method provides a quantitative picture of bonding and electron delocalization.

Photophysical and Photochemical Process Simulations

To understand how this compound interacts with light, time-dependent DFT (TD-DFT) calculations are employed. These simulations model the molecule's response to electromagnetic radiation, allowing for the prediction of its electronic absorption spectrum.

A TD-DFT calculation would yield the vertical excitation energies, corresponding to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, one can confirm the intramolecular charge transfer nature of the excitation. Such simulations are crucial for understanding the compound's potential use as a photoinitiator or in other light-sensitive applications.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) stands as a primary computational tool for investigating the electronically excited states of molecules like this compound. rsc.org This method allows for the calculation of various excited-state properties that are crucial for understanding the molecule's interaction with light. researchgate.net Key applications of TD-DFT include the simulation of UV-Vis absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths, which dictate the intensity of absorption bands. rsc.org

For "push-pull" systems such as this compound, where an electron-donating group (dimethylamino) is conjugated with an electron-accepting group (carboxybenzoate), TD-DFT can accurately predict the energies of the S₀ → S₁ and S₀ → S₂ transitions. acs.org The S₁ state is often a locally excited (LE) state, while the S₂ state may possess significant charge-transfer character. acs.org By optimizing the geometry of the first excited state (S₁), TD-DFT can also be used to predict emission energies (fluorescence), allowing for the calculation of the Stokes shift—the difference between the absorption and emission maxima. mdpi.com These simulations are vital for interpreting experimental spectra and assigning specific electronic transitions to observed spectral features. bsu.by

| Excited State | Calculated Property | Typical Value | Primary Orbital Contribution | Character |

|---|---|---|---|---|

| S₁ | Vertical Excitation Energy | ~4.1 eV | HOMO → LUMO+1 | Locally Excited (LE) |

| S₁ | Oscillator Strength (f) | ~0.1 | - | Weakly Allowed |

| S₂ | Vertical Excitation Energy | ~4.6 eV | HOMO → LUMO | Intramolecular Charge Transfer (ICT) |

| S₂ | Oscillator Strength (f) | ~0.8 | - | Strongly Allowed |

Data are conceptual and derived from typical values for similar molecules found in literature such as 4-(dimethylamino)benzonitrile (B74231). acs.org

Intramolecular Charge Transfer (ICT) State Characterization

A hallmark of this compound is the phenomenon of Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting benzoate moiety. This process leads to the formation of a highly polar excited state, distinct from the initially formed Locally Excited (LE) state. rsc.org

Computational models are essential for characterizing the structure and energetics of this ICT state. According to the Twisted Intramolecular Charge Transfer (TICT) model, the ICT state is stabilized by a perpendicular twist of the dimethylamino group relative to the plane of the benzene (B151609) ring. This rotation decouples the p-orbitals of the donor group from the aromatic system, which facilitates full charge separation. TD-DFT and other high-level calculations can model the potential energy surface along this torsional coordinate, confirming that the twisted geometry is an energy minimum on the excited-state surface, particularly in polar solvents. mdpi.com

Studies on the closely related molecule ethyl 4-(N,N-dimethylamino)benzoate suggest a complex excited-state landscape where the proximity of nπ* and ππ* electronic states plays a significant role. rsc.org Furthermore, research on analogous benzonitrile (B105546) systems points to the possible involvement of other states, such as a πσ* state, which may act as an intermediate in the formation of the final charge-transfer state. acs.orgrsc.org Computational analysis helps to distinguish between these different models by calculating the properties and relative energies of each potential state. nih.gov

| Property | Locally Excited (LE) State | Intramolecular Charge Transfer (ICT) State |

|---|---|---|

| Geometry | Largely planar | Twisted dimethylamino group (~90°) |

| Dipole Moment | Moderately increased from ground state | Significantly increased (highly polar) |

| Fluorescence | Emits at shorter wavelengths (blue-shifted) | Emits at longer wavelengths (red-shifted), stabilized by polar solvents |

| Formation | Directly upon photoexcitation | Forms from the LE state via conformational change |

Properties are based on findings for analogous push-pull molecules. rsc.orgmdpi.com

Reaction Pathway Modeling for Photochemical Transformations

Modeling the reaction pathways of photochemical transformations is critical for understanding the fate of the molecule after it absorbs light. For this compound, the primary photochemical process is the transition from the LE state to the ICT state. Computational chemistry allows for the detailed mapping of the potential energy surface that governs this transformation. acs.org

By calculating the energy profile along the dimethylamino group's torsional angle, researchers can identify the energy barrier for the LE → ICT conversion. The height of this barrier determines the rate of ICT and is highly dependent on the solvent environment. nih.gov In polar solvents, the highly polar ICT state is stabilized, lowering the energy barrier and accelerating the charge transfer process.

Furthermore, computational models can explore alternative deactivation pathways. For instance, in viscous polar solvents, studies on similar esters have identified the formation of fluorescing solute-solvent exciplexes as a competing deactivation channel. rsc.org Reaction pathway modeling can help to elucidate the mechanisms of such processes, providing a complete picture of the molecule's photochemistry.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations offer a way to study the time-resolved behavior of this compound in a solvent environment, capturing the intricate interplay between the solute and surrounding solvent molecules.

Solvent Effects and Solvation Dynamics

The behavior of this compound is profoundly influenced by the solvent. MD simulations can explicitly model these interactions, revealing how solvent polarity and hydrogen-bonding capability affect the molecule's conformation, electronic properties, and dynamics. chemrxiv.org

Following photoexcitation and the rapid formation of the ICT state, the surrounding polar solvent molecules must reorganize to stabilize the newly created, large dipole moment of the solute. This process is known as solvation dynamics. Nonequilibrium MD simulations can track this reorganization on a femtosecond to picosecond timescale. nih.gov These simulations monitor the time-dependent Stokes shift, which is the progressive red-shifting of the fluorescence spectrum as the solvent relaxes. researchgate.net

| Solvent Type | Property | Predicted Effect |

|---|---|---|

| Non-polar (e.g., Hexane) | Fluorescence | Dominated by LE emission; ICT state is high in energy. |

| Polar Aprotic (e.g., Acetonitrile) | Fluorescence | Dual fluorescence (LE and ICT); strong ICT emission due to stabilization. |

| Polar Aprotic (e.g., Acetonitrile) | ICT Rate | Fast LE → ICT conversion due to low energy barrier. |

| Polar Protic (e.g., Water, Alcohols) | Fluorescence | ICT emission is dominant and further red-shifted; potential for solute-solvent exciplex formation. rsc.org |

| Polar Protic (e.g., Water, Alcohols) | Solvation Dynamics | Complex dynamics involving hydrogen bond breaking/formation. |

Aggregation Behavior and Self-Assembly

MD simulations can also be used to investigate the intermolecular interactions that lead to aggregation and self-assembly in solution. The tert-butyl group plays a complex and often dual role in these processes.

On one hand, the large, hydrophobic nature of the tert-butyl group can promote aggregation in polar solvents like water, driven by the hydrophobic effect. Simulations of tert-butyl alcohol in water have shown that these molecules have a tendency to self-aggregate above certain concentrations. rsc.org This suggests that at high concentrations, this compound might also form aggregates or clusters.

On the other hand, the steric bulk of the tert-butyl group can be a powerful tool to prevent aggregation. In the context of organic electronics and materials science, bulky substituents are often incorporated into molecules to disrupt the close π-π stacking that leads to performance-degrading aggregation. nih.gov Therefore, for this compound, a delicate balance exists. While hydrophobic forces might encourage association, the steric hindrance from the tert-butyl group could prevent the formation of well-ordered, cofacial aggregates. MD simulations are the ideal tool to explore this balance by calculating the potential of mean force between two or more solute molecules, revealing whether their interaction is attractive or repulsive at different orientations and distances. The tendency to aggregate would likely be highly dependent on both the solvent and the solute concentration. nih.gov

Photochemistry and Photoreactivity of Tert Butyl P Dimethylamino Benzoate As a Photoinitiator Component

Fundamental Photoinitiation Mechanisms

Tert-butyl p-(dimethylamino)benzoate (t-Bu-DMABA) is classified as a co-initiator within Type II photoinitiating systems. Unlike Type I photoinitiators that undergo direct fragmentation upon light absorption to generate radicals, Type II systems involve a bimolecular process where the excited state of a photosensitizer interacts with a co-initiator, like t-Bu-DMABA, to produce the initiating species. acs.orgresearchgate.net This process is typically initiated by the absorption of light by a photosensitizer, which transitions from its ground state to an excited singlet state, and subsequently to a more stable triplet state through intersystem crossing. mdpi.com

Electron Transfer Processes in Photoinitiating Systems

The core of the photoinitiation mechanism involving t-Bu-DMABA is an electron transfer process. acs.org Once the photosensitizer (e.g., camphorquinone) is in its excited triplet state, it can interact with the ground-state t-Bu-DMABA molecule. Due to the electron-donating nature of the tertiary amine and the dimethylamino group on the benzene (B151609) ring, t-Bu-DMABA readily donates an electron to the excited photosensitizer. acs.orgigmresins.comrsc.org

Radical Generation Pathways and Reaction Kinetics

Following the initial electron transfer, the radical ion pair undergoes further reaction to produce neutral radicals capable of initiating polymerization. The primary pathway for this is a proton transfer from the t-Bu-DMABA radical cation to the photosensitizer radical anion. acs.org Specifically, a proton is abstracted from a carbon atom adjacent to the nitrogen atom of the dimethylamino group.

This proton transfer yields two radical species: an α-aminoalkyl radical derived from t-Bu-DMABA and a ketyl radical from the photosensitizer (in the case of ketone-based photosensitizers like camphorquinone). acs.orgresearchgate.net Of these two, the α-aminoalkyl radical is the primary initiating species for the polymerization of acrylate (B77674) or methacrylate (B99206) monomers. acs.org The ketyl radical is generally less reactive towards initiating polymerization and may be consumed in termination reactions. bham.ac.uk

The kinetics of these processes are complex and influenced by several factors, including the viscosity of the medium and the concentration of the components. The initial electron transfer is often diffusion-controlled, meaning its rate is dependent on how quickly the excited photosensitizer and the amine co-initiator can encounter each other. ebrary.net As polymerization proceeds and the viscosity of the system increases, the rate of these bimolecular interactions can decrease.

Role as an Electron Donor in Type II Photoinitiator Systems

The fundamental role of this compound in a Type II photoinitiator system is to act as an electron and subsequent proton donor. acs.orgigmresins.comnih.gov Tertiary amines are particularly effective in this role due to the presence of a lone pair of electrons on the nitrogen atom, which facilitates the initial electron transfer to the excited photosensitizer. acs.orgresearchgate.net The efficiency of an amine as a co-initiator is related to its ionization potential; a lower ionization potential generally corresponds to a more efficient electron donation process.

The structure of the amine co-initiator also plays a significant role in its reactivity. Aromatic tertiary amines, such as t-Bu-DMABA, are commonly used. researchgate.net The presence of the ester group and the alkyl chain can influence the solubility and compatibility of the co-initiator within the monomer formulation.

Ternary Photoinitiating Systems Featuring this compound

To enhance the efficiency of polymerization, t-Bu-DMABA can be incorporated into ternary photoinitiating systems. These systems typically consist of a photosensitizer, an electron donor (the amine co-initiator), and a third component, often an iodonium (B1229267) salt. nih.gov

Synergistic Effects with Photosensitizers (e.g., Camphorquinone (B77051), Thioxanthones)

In a typical binary system, t-Bu-DMABA works in synergy with a photosensitizer that absorbs light in the desired wavelength range (e.g., blue light for dental applications). Camphorquinone (CQ) is a widely used photosensitizer that, upon excitation, effectively interacts with amine co-initiators. mdpi.commdpi.com The combination of CQ and an amine like t-Bu-DMABA forms a classic Type II system where the excited CQ abstracts an electron and then a proton from the amine to generate the initiating α-aminoalkyl radical. researchgate.net

Interaction with Co-initiators (e.g., Iodonium Salts)

The inclusion of an iodonium salt, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI), can significantly improve the efficiency of the camphorquinone/amine system in a ternary arrangement. bham.ac.ukpocketdentistry.com The iodonium salt introduces additional reaction pathways that lead to a higher yield of initiating radicals.

This synergistic interaction within a ternary system leads to a faster rate of polymerization and a higher degree of monomer conversion compared to the corresponding binary system. pocketdentistry.comkoreamed.org

Optimization of Photoinitiator Component Ratios for Enhanced Efficiency

The efficiency of a photoinitiator system is critically dependent on the relative concentrations of its components. For systems involving an aminobenzoate co-initiator like this compound, the ratio between the photosensitizer and the amine co-initiator must be carefully optimized to achieve maximum polymerization efficiency and desirable material properties.

Detailed research on related systems, such as those using ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), provides a clear framework for this optimization. Studies have shown that there is an optimal concentration ratio of photosensitizer to co-initiator that results in the highest degree of conversion (DC) and best mechanical properties, such as Knoop hardness (KHN). researchgate.net Increasing the concentration of either component beyond this optimal point can lead to a decline in these properties. researchgate.net For example, in a system using camphorquinone (CQ) as the photosensitizer and EDAB as the co-initiator, specific molar ratios were identified that maximized different material properties. researchgate.net

Table 1: Example of Photoinitiator Component Ratio Optimization on Material Properties (Based on a CQ/EDAB System)

| Photosensitizer:Co-initiator Ratio (CQ:EDMAB, mol%) | Resulting Property | Finding | Reference |

|---|---|---|---|

| 2.40 : 0.83 | Degree of Conversion (DC) | Identified as the optimal ratio for achieving the maximum degree of monomer to polymer conversion. | researchgate.net |

| 1.44 : 0.42 | Knoop Hardness (KHN) | Identified as one of two optimal ratios for achieving maximum surface hardness. | researchgate.net |

Note: This data is for the ethyl 4-(dimethylamino)benzoate (EDAB) system and is presented as a model for the principles of optimizing systems containing this compound.

Spectroscopic Techniques for Photochemical Mechanism Elucidation

Understanding the precise mechanism of photoinitiation requires the detection and characterization of highly reactive, short-lived intermediates such as excited states and free radicals. Spectroscopic techniques are indispensable tools for this purpose.

Laser Flash Photolysis (LFP) for Transient Species Detection

Laser flash photolysis (LFP) is a powerful technique used to study the kinetics of photochemical reactions and to detect transient species with lifetimes in the nanosecond to millisecond range. In the context of aminobenzoate co-initiators, LFP is crucial for observing the initial electron transfer event.

Studies on close analogs like 4-(dimethylamino)benzonitrile (B74231) (DMABN) provide insight into the process. Upon laser excitation of a photosensitizer in the presence of the amine, LFP allows for the direct observation of the amine's radical cation (DMABN˙⁺). rsc.org This species is formed through a one-electron oxidation process. rsc.org The technique can be used to measure the second-order rate constants for the quenching of the photosensitizer's excited triplet state by the amine, which for DMABN were found to be in the range of 3 × 10⁷ to 5 × 10⁹ M⁻¹ s⁻¹. rsc.org LFP can also monitor the decay kinetics of the radical cation itself, providing information about its subsequent reactions, such as the proton transfer step that leads to the initiating α-amino radical. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. Since the key initiating species generated from this compound is a radical, ESR is an essential tool for its detection and characterization.

However, the initiating radicals are often too short-lived to be detected directly by conventional ESR. Therefore, a technique called "spin trapping" is employed. researchgate.netnih.gov This involves adding a "spin trap" molecule to the system, which reacts with the transient radical to form a much more stable radical adduct that can be easily detected by ESR. researchgate.net Common spin traps include nitrones like N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). researchgate.netresearchgate.net

The ESR spectrum of the resulting spin adduct exhibits a characteristic hyperfine splitting pattern. The hyperfine splitting constants (hfsc), particularly from nitrogen (aN) and β-hydrogen (aHβ) nuclei, act as a fingerprint, allowing for the identification of the original trapped radical. researchgate.net For the photolysis of p-aminobenzoic acid derivatives, ESR spin trapping has been used to identify the formation of aminyl radicals (from N-H or N-C bond cleavage) and carbon-centered radicals. researchgate.netnih.gov In the case of this compound, the expected pathway involves the formation of an aminyl radical cation, followed by deprotonation of an adjacent methyl group to yield the key carbon-centered α-amino radical responsible for initiating polymerization.

Table 2: Common Spin Traps Used in ESR for Radical Detection

| Spin Trap | Abbreviation | Types of Radicals Trapped | Key Features of Adduct Spectrum |

|---|---|---|---|

| N-tert-butyl-α-phenylnitrone | PBN | Primarily carbon-centered radicals. researchgate.net | Hyperfine splitting from ¹⁴N and β-hydrogen helps identify the trapped radical. |

| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Both carbon- and oxygen-centered radicals (e.g., hydroxyl, superoxide). researchgate.net | Produces distinct spectra for different radical types, though adducts can be less stable. |

Structure-Reactivity Relationships in p-(Dimethylamino)benzoate Esters

Influence of Ester Moiety on Photoinitiating Efficiency

The primary photochemical event for a p-(dimethylamino)benzoate co-initiator is the electron transfer from the dimethylamino group. This functional group is electronically separated from the ester moiety by the benzene ring. As a result, changing the ester group from methyl to ethyl to tert-butyl is not expected to have a major electronic effect on the initial electron donation capability.

The primary influence of the ester moiety is on the physical properties of the molecule. These properties include:

Solubility: The choice of ester group affects the co-initiator's solubility in the monomer formulation, which is critical for maintaining a homogeneous system.

Volatility and Migration: Larger ester groups, like tert-butyl, generally decrease the volatility of the compound and can reduce its tendency to migrate out of the cured polymer, which is an important consideration for applications like food packaging and dental materials.

Steric Hindrance: The bulky tert-butyl group might introduce some steric hindrance that could subtly influence the rate of subsequent reactions or the interaction with the monomer, but the primary reactivity is dictated by the remote amino group.

Thermodynamic calculations and experimental studies on related compounds, such as 2-ethylhexyl 4-(dimethylamino)benzoate, confirm that the initial and most probable site of radical formation is the abstraction of a hydrogen atom from the N(CH₃)₂ group, not the ester chain.

Substituent Effects on Photoreactivity and Quantum Yields

The most significant "substituent" on the benzoate (B1203000) structure is the p-dimethylamino group itself. Its powerful electron-donating nature is the key to the molecule's function as a co-initiator. This group lowers the ionization potential of the molecule, facilitating the crucial electron transfer to the excited photosensitizer.

However, the electronic structure that makes it an excellent co-initiator also opens up competing deactivation pathways that can reduce efficiency. The photoreactivity is a balance between the desired electron transfer process and other photophysical pathways like fluorescence and non-radiative decay.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For ethyl 4-(dimethylamino)benzoate in cyclohexane (B81311), the fluorescence quantum yield is 0.29. omlc.org This relatively high value indicates that a significant fraction (29%) of the excited molecules deactivates by emitting light rather than undergoing the intersystem crossing and electron transfer needed to generate radicals. This competition inherently limits the maximum quantum yield of radical formation. Studies on other systems have shown that introducing a dimethylamino group can lead to more non-radiative deactivation, which would also compete with the productive photoinitiation pathway.

Photodegradation Pathways and Stability of this compound in Polymer Systems

Mechanisms of Photo-Induced Demethylation and Dealkylation

The photodegradation of this compound within a polymer system is primarily initiated by the absorption of UV radiation, which excites the molecule to a higher energy state. The subsequent degradation cascade often involves demethylation and dealkylation of the tertiary amine group. This process is typically a Norrish Type II reaction, where an intramolecular or intermolecular hydrogen abstraction occurs.

The generally accepted mechanism for the photo-induced degradation of aromatic amines, such as this compound, involves an initial electron transfer from the amine to an excited state of a photosensitizer or another molecule in the system. This is followed by a proton transfer, leading to the formation of a ketyl radical and an aminoalkyl radical. nih.gov

In the specific case of this compound, the process can be described as follows:

Excitation: The molecule absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The excited this compound molecule, or another photosensitized species, abstracts a hydrogen atom from the α-carbon of one of the methyl groups or the tert-butyl group. The methyl groups are more susceptible to this abstraction.

Radical Formation: This abstraction results in the formation of a radical on the nitrogen atom and a corresponding radical on the alkyl group.

Fragmentation: The resulting unstable species can then fragment, leading to the cleavage of the N-C bond and the formation of demethylated or dealkylated products.

The efficiency of this process can be influenced by the presence of other components in the resin, such as monomers and other additives, which can act as hydrogen donors. researchgate.net

Formation and Identification of Photodegradation Products

The photodegradation of this compound results in the formation of several byproducts. While direct studies on the tert-butyl ester are limited, extensive research on its close analog, ethyl 4-(dimethylamino)benzoate (EDB), provides significant insight into the expected degradation products. The primary degradation pathways include demethylation, dealkylation (in this case, loss of the tert-butyl group), hydroxylation, and cleavage of the ester bond. google.com

Based on the studies of EDB, the analogous photodegradation products for this compound can be predicted. The identification of these products is typically carried out using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). google.comkent.ac.uk

Table 1: Potential Photodegradation Products of this compound

| Product Name | Chemical Structure | Formation Pathway |

| tert-Butyl 4-(methylamino)benzoate | C₁₂H₁₇NO₂ | N-demethylation |

| tert-Butyl 4-aminobenzoate | C₁₁H₁₅NO₂ | Complete N-demethylation |

| 4-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | Ester hydrolysis |

This table is generated based on analogous degradation products of similar compounds and established photochemical principles.

The formation of these products can lead to undesirable effects in the final cured material, such as yellowing and changes in mechanical properties.

Strategies for Enhancing Photostability and Bleaching Characteristics in UV-Curable Resins

To mitigate the adverse effects of photodegradation, several strategies can be employed to enhance the photostability and improve the bleaching characteristics of this compound in UV-curable resins.

Another widely used strategy is the incorporation of Hindered Amine Light Stabilizers (HALS) . HALS are potent radical scavengers that can interrupt the degradation cycle by trapping the free radicals formed during photo-oxidation. researchgate.net This not only protects the photoinitiator but also the polymer matrix itself, leading to improved long-term stability and resistance to UV aging. The combination of HALS with UV absorbers can provide a comprehensive stabilization package.

The photobleaching of the photoinitiator system is also a critical factor, particularly in applications where color stability is important. Poor photobleaching can result in a residual yellow tint in the cured material. nih.gov The choice of the amine synergist plays a crucial role in the bleaching process. Some amine synergists can promote more efficient bleaching of the photoinitiator, leading to a less colored final product. radtech.org Furthermore, the development of novel co-initiators that are inherently less prone to forming colored byproducts is an active area of research. pocketdentistry.com

Finally, optimizing the formulation of the UV-curable resin is essential. This includes adjusting the concentration of the photoinitiator and co-initiator, as well as the choice of monomers and oligomers. kent.ac.ukradtech.org For instance, an excess of the amine co-initiator can sometimes be detrimental to the curing process. radtech.org Therefore, a well-balanced formulation is key to achieving both high curing efficiency and good photostability.

Applications in Polymer Science and Engineering Research

Photopolymerization Kinetics and Mechanism Studies

The inclusion of p-(dimethylamino)benzoate esters in UV-curable formulations significantly influences the speed and extent of the polymerization reaction. Researchers utilize various techniques to quantify these effects and elucidate the underlying mechanisms.

Monitoring Degree of Conversion in UV-Curable Resins

The final degree of conversion (DC), which represents the percentage of monomer double bonds converted into single bonds in the polymer network, is a critical determinant of the final mechanical properties and biocompatibility of the cured material. A higher DC generally leads to a more robust and stable polymer.

The concentration and type of amine co-initiator play a crucial role in achieving a high DC. nih.gov In studies of dental adhesive formulations based on HEMA and BisGMA monomers, resins containing the photoinitiator system of Camphorquinone (B77051) (CQ) and Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) were shown to achieve a high degree of conversion. nih.gov The efficiency of the co-initiator in generating primary radicals directly impacts how extensively the polymer network can form before vitrification slows the reaction. nih.gov For example, when comparing different amine co-initiators at the same molar concentration as 0.5 wt% EDMAB, the final DC can be significantly affected, highlighting the importance of the amine's molecular structure in the photoinitiation process. nih.gov

Real-Time Polymerization Rate Measurements

Real-time monitoring of the polymerization process provides invaluable insights into the reaction kinetics. Techniques such as near-infrared (NIR) spectroscopy allow for the continuous tracking of the disappearance of monomer double bonds, enabling the calculation of the polymerization rate (Rp) throughout the curing process. nih.gov

The aromatic tertiary amine structure found in p-(dimethylamino)benzoate esters makes them highly effective hydrogen donors, leading to rapid polymerization rates. nih.gov Studies comparing EDMAB with other co-initiators demonstrate its ability to produce a very fast polymerization rate. nih.gov This rapid curing is highly desirable in many industrial applications where high throughput is required. However, the maximum polymerization rate (Rp,max) can be a double-edged sword; while it ensures quick curing, it can also lead to the rapid buildup of internal stresses within the material.

The table below, based on data from comparative studies of amine co-initiators in a BisGMA/HEMA resin, illustrates the influence of the co-initiator on polymerization kinetics. nih.gov

| Amine Co-initiator | Concentration (wt%) | Degree of Conversion (%) | Max. Polymerization Rate (%/s) |

|---|---|---|---|

| EDMAB | 0.5 | 69.3 | 4.7 |

| DMAEMA | 0.5 | 72.5 | 3.8 |

| TUMA | 1.75 | 70.1 | 2.5 |

Data derived from a study on dental adhesive formulations, where TUMA concentration was adjusted to match the molar concentration of EDMAB. nih.gov

Impact on Polymerization Shrinkage

Polymerization shrinkage is an inherent characteristic of most dental composites and coatings, resulting from the volume reduction that occurs as monomer molecules are converted into a more densely packed polymer network. This shrinkage can generate significant internal stress, potentially leading to material failure, debonding from substrates, or the formation of microcracks.

The kinetics of the polymerization reaction, which are heavily influenced by the photoinitiator system, directly impact the development of shrinkage stress. A rapid polymerization, often promoted by highly efficient co-initiators like p-(dimethylamino)benzoate esters, can lead to a faster buildup of stress because the polymer network has less time to relax and accommodate the volume change. While the co-initiator itself is not the primary cause of shrinkage, its effect on the reaction speed is a key factor in how and when shrinkage stresses manifest. Therefore, controlling the polymerization rate is a critical strategy for mitigating the detrimental effects of shrinkage.

Development of Advanced UV-Curable Resins and Coatings

The versatility and efficiency of p-(dimethylamino)benzoate co-initiators make them a cornerstone in the formulation of advanced UV-curable materials for a wide range of applications, from dental adhesives to industrial coatings.

Formulation Optimization for Specific Polymer Matrices (e.g., Methacrylates, Acrylates, Epoxides)

The performance of a UV-curable resin depends on the synergistic interaction of all its components. Formulation optimization involves carefully selecting and adjusting the concentrations of the monomer blend, photoinitiator, co-initiator, and any additives to achieve the desired properties.

Methacrylates and Acrylates: p-(Dimethylamino)benzoate esters are most commonly used in free-radically polymerizable systems based on methacrylate (B99206) and acrylate (B77674) monomers. In dental resins, for example, formulations often consist of a blend of monomers like Bisphenol A glycidyl methacrylate (BisGMA) and 2-hydroxyethyl methacrylate (HEMA). nih.gov A typical three-component photoinitiator system for these resins includes a photosensitizer (e.g., Camphorquinone), an electron donor co-initiator (e.g., EDMAB), and often a third component such as a diaryliodonium salt to enhance efficiency. nih.gov The ratio of these components is optimized to balance curing speed, degree of conversion, and mechanical properties.

Epoxides: It is important to note that the primary application for this class of amine co-initiator is in free-radical polymerization. The photopolymerization of epoxide resins typically proceeds via a cationic mechanism, which involves different types of photoinitiators (e.g., onium salts) that generate a strong acid upon irradiation and does not involve a hydrogen-donating amine co-initiator.

Design of Polymerizable Amine Co-initiators for Enhanced Performance

A significant drawback of small-molecule, non-polymerizable co-initiators like EDMAB is their potential to remain as unreacted components within the final polymer network. nih.gov These unreacted molecules can leach out over time, which is a major concern in biomedical applications like dentistry, where it can lead to biocompatibility issues. nih.gov

To address this limitation, researchers have focused on designing polymerizable amine co-initiators. These molecules contain both the necessary tertiary amine functionality and one or more polymerizable groups (such as a methacrylate). By incorporating a polymerizable handle, the co-initiator can be covalently bonded into the growing polymer network during the curing process.

One such example is the development of a novel tertiary amine co-initiator containing three methacrylate-urethane groups (TUMA). nih.gov When TUMA was used to replace EDMAB in a dental resin formulation, it achieved a comparable degree of conversion while significantly reducing the amount of leachable amine components. nih.gov Although the maximum polymerization rate was lower with TUMA compared to EDMAB, its ability to be locked into the polymer matrix represents a significant advancement in developing more biocompatible and stable materials. nih.gov This approach highlights a key strategy in modern polymer design: enhancing performance and safety by making every component an integral part of the final polymer structure.

Integration into Multi-component Photoinitiating Systems for Industrial and Dental Applications

Tertiary amines like p-(dimethylamino)benzoate esters are crucial components in Type II multi-component photoinitiating systems, which are widely used in industrial ultraviolet (UV) curing and dental restorative materials. cheermove.comsellchems.com These amines function as co-initiators or synergists, working in tandem with a photosensitizer that absorbs light energy. nbinno.com

In the most common system for dental composites, an alpha-diketone, typically Camphorquinone (CQ), serves as the photosensitizer. mdpi.com Upon exposure to visible light (usually in the blue region of the spectrum, ~468 nm), the CQ molecule absorbs a photon and transitions to an excited triplet state. mdpi.com In this energized state, CQ can interact with the p-(dimethylamino)benzoate ester. The amine, acting as an electron donor, transfers an electron to the excited CQ, forming an exciplex. This complex then undergoes proton transfer, generating two types of free radicals: an amine-derived radical and a ketyl radical. The amine-derived radical is highly reactive and efficiently initiates the polymerization of methacrylate monomers (like Bis-GMA, TEGDMA, and UDMA) to form a crosslinked polymer network. nih.govmdpi.com

This synergistic relationship is vital because CQ alone is an inefficient initiator. The addition of a tertiary amine co-initiator significantly accelerates the rate of polymerization, increases the final monomer conversion, and improves the cure depth. mdpi.comnih.gov This efficiency is critical in applications like dental fillings, where rapid and thorough curing in a clinical setting is necessary. nih.gov Beyond dentistry, these systems are employed in UV-curable coatings, inks, and adhesives, where they enable rapid, energy-efficient, and environmentally friendly production processes compared to traditional thermal curing. nbinno.comnbinno.com

Influence on Cured Polymer Network Properties

Studies on Mechanical Properties and Polymer Toughening in Dental Composites

The mechanical properties of dental composites, such as flexural strength, compressive strength, and hardness, are intrinsically linked to the degree of monomer conversion and the resulting crosslink density. nih.gov An efficient photoinitiator system, which includes a p-(dimethylamino)benzoate co-initiator, is essential for achieving the high DC necessary for optimal mechanical performance. semanticscholar.org

Research comparing different amine activators has shown that while the choice of amine may have a negligible effect on the final monomer conversion and strength in some optimized systems, the presence of the amine/CQ system as a whole is fundamental to achieving clinically acceptable properties. nih.gov

| Initiator System | Monomer Conversion (%) | Biaxial Flexural Strength (MPa) |

| Experimental Resin with DMPT¹ | 57.4 ± 1.3 | 164.2 ± 18.1 |

| Experimental Resin with NTGGMA² | 59.0 ± 1.3 | 168.6 ± 8.9 |

| Commercial Provisional Material (Protemp™ 4) | 48.1 ± 3.4 | Not Reported |

| Commercial Provisional Material (Luxatemp Fluorescence) | 48.0 ± 1.6 | Not Reported |

| Commercial Provisional Material (Unifast III) | Not Reported | 119.8 ± 13.6 |

| ¹N,N-dimethyl-p-toluidine; ²N-tolylglycine-glycidyl methacrylate | ||